1H-Tetrazole-1-acetic acid 1H-Tetrazole-1-acetic acid Tetrazol-1-acetic acid appears as a solid or liquid. May be liable to extremely rapid burning or a minor blast effect. Explosive effects largely confined to the package. No projection of fragments of appreciable size or range expected.
Brand Name: Vulcanchem
CAS No.: 21732-17-2
VCID: VC21065930
InChI: InChI=1S/C3H4N4O2/c8-3(9)1-7-2-4-5-6-7/h2H,1H2,(H,8,9)
SMILES: C1=NN=NN1CC(=O)O
Molecular Formula: C3H4N4O2
Molecular Weight: 128.09 g/mol

1H-Tetrazole-1-acetic acid

CAS No.: 21732-17-2

Cat. No.: VC21065930

Molecular Formula: C3H4N4O2

Molecular Weight: 128.09 g/mol

* For research use only. Not for human or veterinary use.

1H-Tetrazole-1-acetic acid - 21732-17-2

Specification

CAS No. 21732-17-2
Molecular Formula C3H4N4O2
Molecular Weight 128.09 g/mol
IUPAC Name 2-(tetrazol-1-yl)acetic acid
Standard InChI InChI=1S/C3H4N4O2/c8-3(9)1-7-2-4-5-6-7/h2H,1H2,(H,8,9)
Standard InChI Key GRWAIJBHBCCLGS-UHFFFAOYSA-N
SMILES C1=NN=NN1CC(=O)O
Canonical SMILES C1=NN=NN1CC(=O)O

Introduction

Chemical Structure and Properties

1H-Tetrazole-1-acetic acid (C3H4N4O2) features a five-membered tetrazole ring containing four nitrogen atoms connected to an acetic acid side chain. This structural arrangement confers unique stability and reactivity characteristics that differentiate it from other heterocyclic compounds .

Physical and Chemical Properties

PropertyDescription
CAS Number21732-17-2
Molecular FormulaC3H4N4O2
Molecular Weight116.09 g/mol
Physical AppearanceWhite crystalline powder
SolubilitySoluble in water and polar solvents
Melting Point127–132°C

The compound's tetrazole ring contributes to its unique chemical behavior, particularly its ability to mimic carboxylic acids in biological systems. This property makes it valuable as a bioisosteric replacement in drug design, where it can modify pharmacodynamic properties without significantly altering molecular structure.

Structural Significance

The planar structure of 1H-Tetrazole-1-acetic acid facilitates effective receptor-ligand interactions, enhancing binding affinity and specificity in biological systems. This characteristic is particularly important in its pharmaceutical applications, where precise molecular interactions determine efficacy.

Synthesis Methods

Several methods exist for synthesizing 1H-Tetrazole-1-acetic acid, each with distinct advantages depending on scale and application requirements.

Laboratory Synthesis

Laboratory preparation typically involves substitution reactions using cyanoacetic acid derivatives with sodium azide. These reactions often require catalysts such as zinc chloride and controlled temperature conditions (60–80°C) to achieve optimal yields.

Another approach involves acid hydrolysis of ethyl 2-(1H-tetrazol-1-yl)acetate, followed by neutralization to achieve high purity products. This method is particularly useful in research settings where purity exceeding 99% is required.

Advanced Synthetic Techniques

Microwave-assisted synthesis has emerged as an efficient method for producing 1H-Tetrazole-1-acetic acid, significantly reducing reaction times while improving yields. This approach represents an important advancement in the compound's production methodology.

Synthesis MethodAdvantagesTypical Yield
Conventional Method (Sodium Azide)Accessible reagents, established protocol65-75%
Microwave-assisted SynthesisShorter reaction time, higher efficiency80-85%
Acid Hydrolysis of EstersHigh purity products (>99%)70-80%

Chemical Reactions

1H-Tetrazole-1-acetic acid participates in various chemical reactions that highlight its versatility as a chemical building block.

Reaction Types

The compound undergoes several important reaction types that contribute to its utility in synthesis:

  • Oxidation reactions: Using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding tetrazole derivatives.

  • Reduction reactions: Employing reducing agents like lithium aluminum hydride to yield amine derivatives with different properties than the parent compound.

  • Substitution reactions: The tetrazole ring participates in nucleophilic substitution reactions with reagents such as alkyl halides and acyl chlorides, leading to various substituted tetrazoles with modified properties.

Reaction Products

The products obtained from these reactions include substituted tetrazoles, amine derivatives, and functionalized tetrazole compounds that serve as intermediates in more complex synthetic pathways. These derivatives often display modified biological activities compared to the parent compound.

Applications

Pharmaceutical Applications

The primary industrial application of 1H-Tetrazole-1-acetic acid is in the synthesis of cephalosporin antibiotics, particularly cefazolin and ceftezole . These antibiotics are widely used in clinical settings to treat various bacterial infections, highlighting the compound's importance in pharmaceutical manufacturing.

The tetrazole ring structure contributes unique pharmacokinetic properties to these antibiotics, often improving their stability, bioavailability, and therapeutic efficacy when compared to alternatives.

Research Applications

As a versatile building block, 1H-Tetrazole-1-acetic acid finds extensive use in research settings:

  • As a precursor in the synthesis of complex organic molecules with potential biological activity

  • In coordination chemistry as a ligand for metal complexes

  • In the development of novel pharmaceutical candidates across multiple therapeutic areas

Industrial Applications

Beyond pharmaceuticals, the compound has applications in:

  • Development of high-energy materials

  • Catalysis of various industrial processes

  • Agricultural chemical development

Biological Activity

Antimicrobial Properties

Derivatives of 1H-Tetrazole-1-acetic acid have demonstrated significant antimicrobial activity against various bacterial strains. This activity is particularly notable given the growing concern about antibiotic resistance worldwide.

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Bacillus subtilis17
Pseudomonas aeruginosa14

These findings indicate potential for developing new antimicrobial agents based on the tetrazole scaffold, particularly against gram-negative bacteria like Pseudomonas aeruginosa that are increasingly resistant to conventional antibiotics.

Anticancer Activity

Recent studies have investigated derivatives of 1H-Tetrazole-1-acetic acid for potential anticancer applications. Research has revealed promising cytotoxic effects against specific cancer cell lines, including epidermoid cancer (A431) and colon cancer lines.

The mechanism appears to involve binding to enzymes like CSNK2A1, with binding energies ranging from -6.4305 to -6.6210 kcal/mol. These strong interactions suggest potential for targeted anticancer activity through specific enzymatic pathways.

Market Analysis

Current Market Status

The global market for 1H-Tetrazole-1-acetic acid was valued at approximately USD 0.15 billion in 2022, with projections indicating significant growth in the coming years .

Growth Projections

Market analysis predicts the global market will reach between USD 0.35–3.2 billion by 2030–2032, representing a compound annual growth rate (CAGR) of 5.5–10.8% . This growth is primarily driven by:

  • Increasing pharmaceutical research and development activities

  • Growing demand for cephalosporin antibiotics in emerging markets

  • Applications in sustainable agriculture

Regional Market Dynamics

The Asia Pacific region, particularly China, shows high growth potential for the 1H-Tetrazole-1-acetic acid market. Analysis indicates that the Chinese market alone is expected to grow at a significant CAGR through 2029, while the U.S. market maintains steady expansion during the same period .

RegionMarket Size (2022)Projected Growth (CAGR)
GlobalUSD 0.15 billion5.5-10.8%
North America-Stable growth
Asia Pacific-Highest regional expansion
Europe-Moderate growth

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator